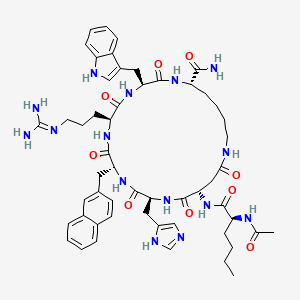

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potent melanocortin 3 and 4 (MC3 and MC4) receptor antagonist (IC50 values are 0.23 and 0.06 nM, respectively). Also shows MC5 partial agonist activity (EC50 = 0.12 nM). Dose-dependently increases food intake following central administration.

Shu 9119 is an agonist of melanocortin receptor 1 (MC1R) and antagonist of MC4R (IC50s = 1.2 and 2.9 nM, respectively, for displacement of melanocortin). It induces cAMP formation in HEK293 cells expressing human MC1R (EC50 = 1.11 nM), but inhibits cAMP formation in cells expressing human MC4R. In rats, SHU9119 (24 nmol, i.c.v. per day for seven days) increases food intake, body weight, fat mass, and lean mass, with concomitant increases in blood glucose, insulin, and leptin levels via disrupted melanocortin signaling. Similarly, mice treated with SHU9119 (5 nmol/day, i.c.v.) exhibit food intake-independent increases in body weight and fat mass consequent to MC4R inhibition and subsequent brown adipose tissue dysfunction.

Applications De Recherche Scientifique

Activation des récepteurs de la mélanocortine

PT-141 est connu pour sa capacité à activer les récepteurs de la mélanocortine, qui sont impliqués dans une variété de fonctions physiologiques. L'interaction du peptide avec ces récepteurs, en particulier les récepteurs de la mélanocortine 1, 3 et 4, est un domaine de recherche clé. Ces récepteurs jouent un rôle dans la pigmentation de la peau, l'homéostasie énergétique et la fonction sexuelle .

Thérapie de la dysfonction sexuelle

L'une des applications les plus notables de PT-141 est son utilisation potentielle dans le traitement des dysfonctionnements sexuels tels que le trouble du désir sexuel hypoactif (HSDD) et la dysfonction érectile (DE). Contrairement à d'autres traitements qui se concentrent sur la circulation sanguine périphérique, PT-141 cible le système nerveux central, influençant l'excitation sexuelle et le désir par le biais des récepteurs de la mélanocortine dans le cerveau .

Propriétés neuroprotectrices

Des recherches ont indiqué que PT-141 pourrait avoir des propriétés neuroprotectrices. Cela en fait un candidat prometteur pour l'étude des maladies neurodégénératives. Son potentiel à protéger les neurones pourrait conduire à de nouveaux traitements pour des maladies comme la maladie d'Alzheimer et la maladie de Parkinson .

Troubles de la pigmentation de la peau

En raison de son influence sur les récepteurs de la mélanocortine, PT-141 pourrait être utilisé pour étudier les troubles de la pigmentation de la peau. Il pourrait aider à comprendre le processus de mélanogenèse et à développer des traitements pour des affections comme le vitiligo ou l'hyperpigmentation .

Syndrome métabolique et obésité

L'interaction de PT-141 avec les récepteurs de la mélanocortine, en particulier le récepteur de la mélanocortine 4, suggère son application potentielle dans la recherche sur le syndrome métabolique et l'obésité. Il pourrait aider à comprendre le contrôle de l'appétit et la dépense énergétique .

Modulation de la réponse inflammatoire

PT-141 pourrait également moduler la réponse inflammatoire, qui est cruciale dans de nombreuses maladies. La recherche sur la façon dont PT-141 affecte l'inflammation pourrait conduire à de nouvelles informations sur le traitement des affections inflammatoires chroniques .

Mécanisme D'action

Target of Action

The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2, also known as PT-141 or Bremelanotide, is the melanocortin receptor . This receptor plays a crucial role in regulating sexual function and behavior .

Mode of Action

PT-141 exerts its mechanism of action primarily by targeting melanocortin receptors in the brain . Upon administration, PT-141 binds to these receptors, particularly the melanocortin 4 receptor (MC4R) . By activating MC4R, PT-141 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .

Biochemical Pathways

The activation of MC4R by PT-141 stimulates pathways involved in sexual arousal and desire . This differs from traditional treatments for sexual dysfunction like PDE5 inhibitors (e.g., Viagra), which primarily enhance blood flow to facilitate erections . Instead, PT-141 acts centrally on the central nervous system, influencing the brain circuits responsible for sexual response .

Pharmacokinetics

It’s known that pt-141 is a synthetic peptide, and like other peptides, it’s likely to be metabolized by proteolytic enzymes and cleared from the body via renal excretion .

Result of Action

The result of PT-141’s action is an increase in libido . It stimulates sexual desire and arousal in individuals with hypoactive sexual desire disorder (HSDD) . It acts on the central nervous system to enhance libido unlike other medication such as Viagra .

Action Environment

Like other peptides, pt-141’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of proteolytic enzymes .

Analyse Biochimique

Biochemical Properties

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is designed to interact with melanocortin receptors, which are found in various tissues throughout the body . It nonselectively activates various types of melanocortin receptors, such as MC1R, which is expressed on melanocytes and is shown to increase melanin expression when binding to PT-141 . It also binds to MC4R and MC3R, which are expressed in the central nervous system, giving it the potential to affect brain pathways related to sexual response .

Cellular Effects

In melanocytes, cells responsible for pigment production in the skin, this compound might influence melanin synthesis . This interaction is posited to be a result of its structural affinity for melanocortin receptors, which are integral to the process of melanogenesis .

Molecular Mechanism

The mechanism of action of this compound is thought to be mediated through its interaction with the melanocortin receptors in various cells and tissues . By activating MC4R, this compound stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .

Dosage Effects in Animal Models

In animal models, this compound has shown to have effects on sexual arousal and behavior

Propriétés

Numéro CAS |

168482-23-3 |

|---|---|

Formule moléculaire |

C54H71N15O9 |

Poids moléculaire |

1074.2 g/mol |

Nom IUPAC |

(2S)-2-acetamido-N-[(3S,6S,13E)-14-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,3-dihydro-1H-indol-3-yl)propanoyl]amino]-3-(4H-imidazol-4-ylmethyl)-2,5,8,15-tetraoxo-1,4,9-triazacyclopentadec-13-en-6-yl]hexanamide |

InChI |

InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)68-45-27-46(71)59-21-10-9-17-41(50(75)69-53(78)44(67-52(45)77)26-36-29-58-30-62-36)65-51(76)43(25-35-28-61-39-16-8-7-14-37(35)39)66-49(74)42(18-11-22-60-54(56)57)64-47(72)38(55)24-32-19-20-33-12-5-6-13-34(33)23-32/h5-8,12-14,16-17,19-20,23,29-30,35-36,38,40,42-45,61H,3-4,9-11,15,18,21-22,24-28,55H2,1-2H3,(H,59,71)(H,63,70)(H,64,72)(H,65,76)(H,66,74)(H,67,77)(H,68,73)(H4,56,57,60)(H,69,75,78)/b41-17+/t35?,36?,38-,40+,42+,43+,44+,45+/m1/s1 |

Clé InChI |

ORTUTLYEGOSCRP-ATNXLWBUSA-N |

SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |

SMILES isomérique |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCC/C=C(\C(=O)NC(=O)[C@@H](NC1=O)CC2C=NC=N2)/NC(=O)[C@H](CC3CNC4=CC=CC=C34)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |

SMILES canonique |

CCCCC(C(=O)NC1CC(=O)NCCCC=C(C(=O)NC(=O)C(NC1=O)CC2C=NC=N2)NC(=O)C(CC3CNC4=CC=CC=C34)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ac-Nle(4)-c(Asp(5)-2'-Nal(7)-Lys(10))alpha-MSH(4-10)-NH2 acetyl-norisoleucyl(4)-cyclo(aspartyl(5)-2'-naphthylalanyl(7)-lysyl(10))alpha-MSH(4-10)-amide SHU 9119 SHU-9119 SHU9119 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.